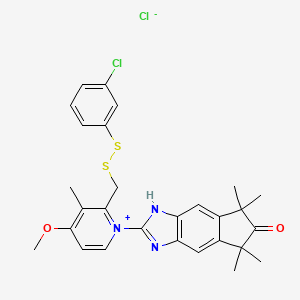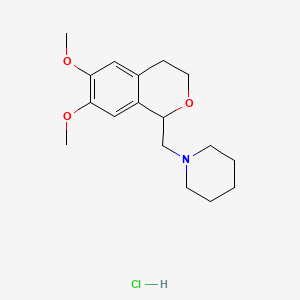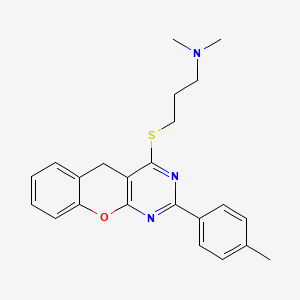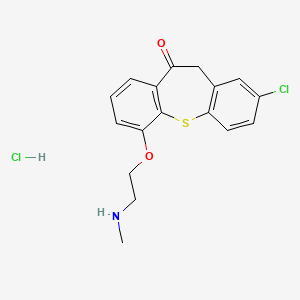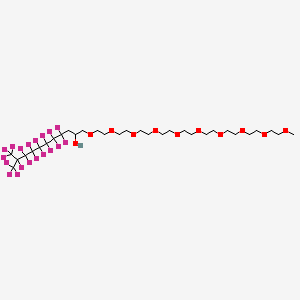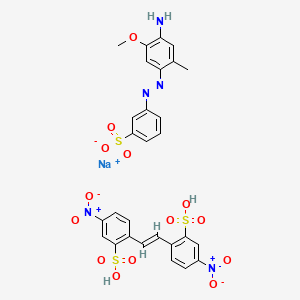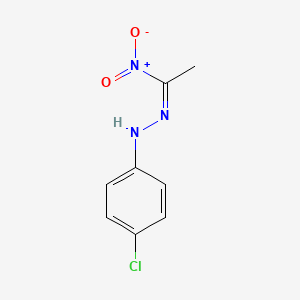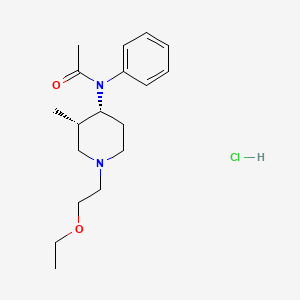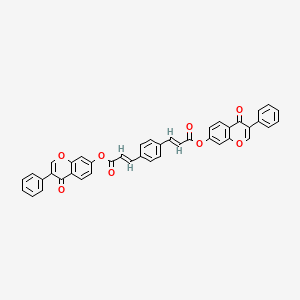
2-Propenoic acid, 3,3'-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two propenoic acid groups linked by a 1,4-phenylene bridge, and each propenoic acid group is esterified with a 4-oxo-3-phenyl-4H-1-benzopyran-7-yl moiety. The (E,E)- configuration indicates the trans arrangement of the propenoic acid groups.
准备方法
The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- involves several steps. Typically, the process begins with the preparation of the 1,4-phenylene bis(2-propenoic acid) intermediate. This intermediate is then esterified with 4-oxo-3-phenyl-4H-1-benzopyran-7-yl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and coatings due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
相似化合物的比较
Similar compounds to 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- include:
3,3’-(1,4-Phenylene)bis(2-propenoic acid): A simpler analog without the esterified benzopyran groups.
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, 1,1’-bis(4-aminophenyl) ester: An analog with amino groups instead of oxo groups.
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, ditetradecyl ester: An analog with long alkyl chains instead of benzopyran groups. The uniqueness of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- lies in its specific esterified structure, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
131814-55-6 |
|---|---|
分子式 |
C42H26O8 |
分子量 |
658.6 g/mol |
IUPAC 名称 |
(4-oxo-3-phenylchromen-7-yl) (E)-3-[4-[(E)-3-oxo-3-(4-oxo-3-phenylchromen-7-yl)oxyprop-1-enyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C42H26O8/c43-39(49-31-17-19-33-37(23-31)47-25-35(41(33)45)29-7-3-1-4-8-29)21-15-27-11-13-28(14-12-27)16-22-40(44)50-32-18-20-34-38(24-32)48-26-36(42(34)46)30-9-5-2-6-10-30/h1-26H/b21-15+,22-16+ |
InChI 键 |
XSOZJXGOHRVJDF-YHARCJFQSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=C(C=C4)/C=C/C(=O)OC5=CC6=C(C(=O)C(=CO6)C7=CC=CC=C7)C=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=C(C=C4)C=CC(=O)OC5=CC6=C(C=C5)C(=O)C(=CO6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


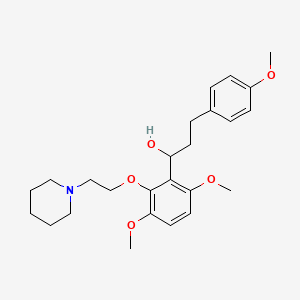

![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)


